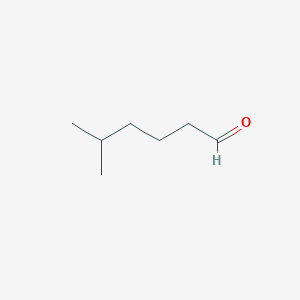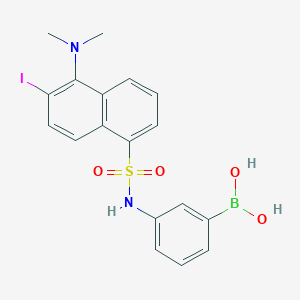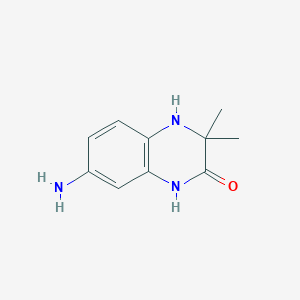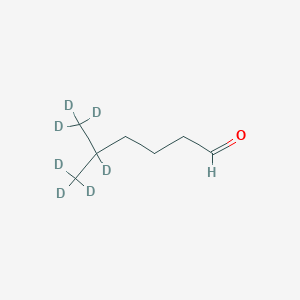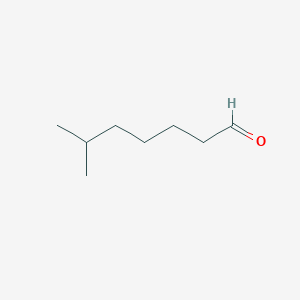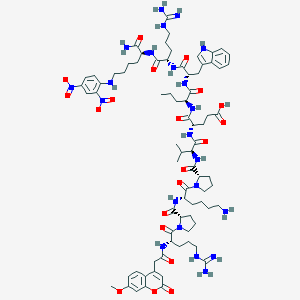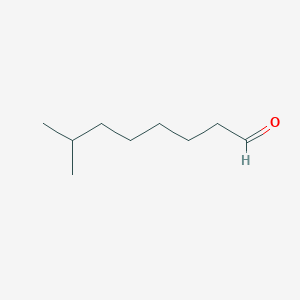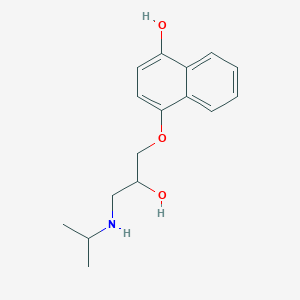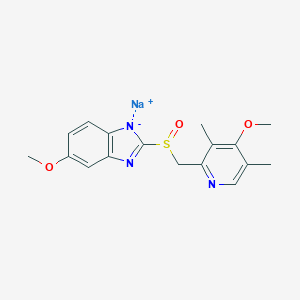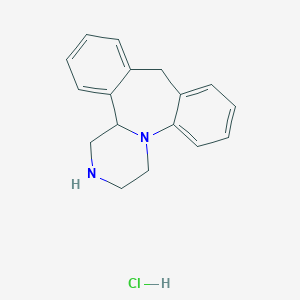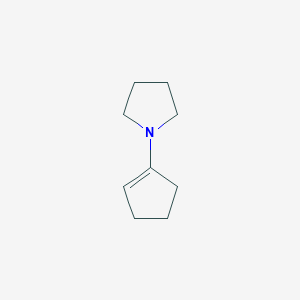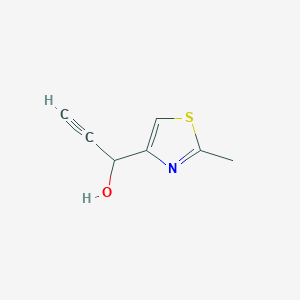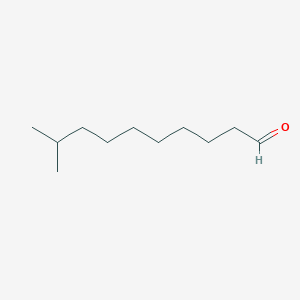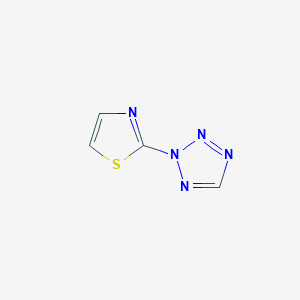
2-(Tetrazol-2-yl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Tetrazol-2-yl)-1,3-thiazole, also known as TzThz, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. This compound is a member of the tetrazole-thiazole family, which has been extensively studied for their diverse biological activities and pharmacological properties.
作用機序
The mechanism of action of 2-(Tetrazol-2-yl)-1,3-thiazole varies depending on the biological target and the specific compound. In general, 2-(Tetrazol-2-yl)-1,3-thiazole derivatives have been shown to interact with various enzymes, receptors, and ion channels in the body, leading to changes in their activity or expression. For example, some 2-(Tetrazol-2-yl)-1,3-thiazole compounds have been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. Other 2-(Tetrazol-2-yl)-1,3-thiazole compounds have been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
生化学的および生理学的効果
The biochemical and physiological effects of 2-(Tetrazol-2-yl)-1,3-thiazole are diverse and depend on the specific compound and the biological target. Some 2-(Tetrazol-2-yl)-1,3-thiazole compounds have been shown to exhibit antimicrobial activity against various bacteria and fungi. Other 2-(Tetrazol-2-yl)-1,3-thiazole compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. 2-(Tetrazol-2-yl)-1,3-thiazole compounds have also been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
The advantages of using 2-(Tetrazol-2-yl)-1,3-thiazole in lab experiments include its diverse biological activities, its potential as a drug candidate, and its ability to act as a fluorescent probe for the detection of metal ions. However, there are also some limitations to using 2-(Tetrazol-2-yl)-1,3-thiazole in lab experiments, including its potential toxicity, its limited solubility in water, and its relatively high cost compared to other compounds.
将来の方向性
There are several future directions for the research on 2-(Tetrazol-2-yl)-1,3-thiazole. One direction is the development of novel 2-(Tetrazol-2-yl)-1,3-thiazole derivatives with improved pharmacological properties and reduced toxicity. Another direction is the investigation of the structure-activity relationship of 2-(Tetrazol-2-yl)-1,3-thiazole compounds to better understand their biological activities. Additionally, the use of 2-(Tetrazol-2-yl)-1,3-thiazole as a building block for the synthesis of novel materials and supramolecular assemblies is an area of active research. Finally, the development of 2-(Tetrazol-2-yl)-1,3-thiazole-based fluorescent probes for the detection of other metal ions and biomolecules is an area of potential interest.
Conclusion
In conclusion, 2-(Tetrazol-2-yl)-1,3-thiazole is a heterocyclic compound that has shown great potential in various fields, including medicinal chemistry, materials science, and biochemistry. Its diverse biological activities and potential as a drug candidate make it an attractive target for further research. However, its potential toxicity and limited solubility in water are important considerations for its use in lab experiments. The future directions for research on 2-(Tetrazol-2-yl)-1,3-thiazole include the development of novel derivatives, investigation of the structure-activity relationship, and the use of 2-(Tetrazol-2-yl)-1,3-thiazole as a building block for novel materials and fluorescent probes.
合成法
The synthesis of 2-(Tetrazol-2-yl)-1,3-thiazole can be achieved through several methods, including the reaction between 2-aminothiazole and sodium azide in the presence of copper sulfate, or the reaction between 2-mercaptothiazole and hydrazoic acid. Other methods involve the use of different reagents, such as 2-chloroacetylthiazole and sodium azide, or 2-bromoacetylthiazole and sodium azide. The choice of the synthesis method depends on the desired purity, yield, and scalability of the product.
科学的研究の応用
2-(Tetrazol-2-yl)-1,3-thiazole has been extensively studied for its potential applications in medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, 2-(Tetrazol-2-yl)-1,3-thiazole has been shown to exhibit various biological activities, including antimicrobial, antitumor, anti-inflammatory, and antiviral properties. 2-(Tetrazol-2-yl)-1,3-thiazole has also been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and diabetes.
In materials science, 2-(Tetrazol-2-yl)-1,3-thiazole has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks, polymers, and supramolecular assemblies. These materials have shown potential applications in gas storage, catalysis, and drug delivery.
In biochemistry, 2-(Tetrazol-2-yl)-1,3-thiazole has been used as a fluorescent probe for the detection of metal ions, such as copper, zinc, and iron. 2-(Tetrazol-2-yl)-1,3-thiazole has also been shown to inhibit the activity of various enzymes, such as carbonic anhydrase and acetylcholinesterase.
特性
CAS番号 |
154823-22-0 |
|---|---|
製品名 |
2-(Tetrazol-2-yl)-1,3-thiazole |
分子式 |
C4H3N5S |
分子量 |
153.17 g/mol |
IUPAC名 |
2-(tetrazol-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C4H3N5S/c1-2-10-4(5-1)9-7-3-6-8-9/h1-3H |
InChIキー |
RUQWDOHKHJKYHU-UHFFFAOYSA-N |
SMILES |
C1=CSC(=N1)N2N=CN=N2 |
正規SMILES |
C1=CSC(=N1)N2N=CN=N2 |
同義語 |
2H-Tetrazole, 2-(2-thiazolyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



